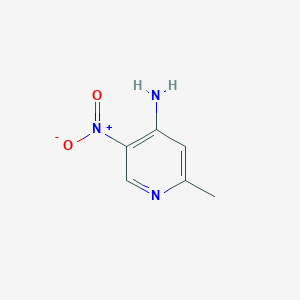

2-Methyl-5-nitropyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJFKMKJRWIRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516052 | |

| Record name | 2-Methyl-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-12-7 | |

| Record name | 2-Methyl-5-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the necessary amino and nitro groups onto a simpler pyridine (B92270) scaffold. These approaches often involve key reactions such as nitration and amination.

The direct nitration of aminopyridines is a common method for introducing a nitro group. The synthesis of related compounds, such as isomers of the target molecule, provides insight into this pathway. For instance, the nitration of 2-amino-4-methylpyridine (B118599) using a mixed acid of concentrated sulfuric acid and fuming nitric acid yields a mixture of isomers. guidechem.com The reaction is typically initiated at a low temperature (5°C-10°C) and then heated to around 60°C for an extended period. guidechem.com This process results in a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine. guidechem.com The separation of these isomers can be challenging. orgsyn.org The nitration of 2-aminopyridine, a related starting material, predominantly yields 2-amino-5-nitropyridine (B18323), while the 2-amino-3-nitropyridine (B1266227) isomer is formed in much lower quantities. orgsyn.orgguidechem.com

| Step | Reactant | Reagents | Conditions | Product |

| Nitration | 2-amino-4-methylpyridine | Concentrated H₂SO₄, Fuming HNO₃ | Cool to 5-10°C, then heat to ~60°C for ~15 hours | Mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine |

This table details the direct nitration of a common aminopyridine precursor.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic compounds like nitropyridines. nih.gov The general mechanism involves the addition of a nucleophile (a carbanion stabilized by a leaving group) to the aromatic ring, followed by a base-induced β-elimination of a small molecule to restore aromaticity. nih.gov While often used for alkylation, this methodology can be extended to amination. nih.govresearchgate.net The amination of 3-nitropyridine (B142982) and its derivatives can be achieved with high regioselectivity and yield using the VNS method, typically introducing the amino group at the position para to the nitro group. researchgate.net

Oxidative amination represents another direct route to aminonitropyridines. This method involves the substitution of a hydrogen atom with an amino group in the presence of an oxidizing agent. Research shows that 3-nitropyridine and 4-substituted-3-nitropyridines can be successfully aminated via oxidative substitution. researchgate.net This reaction proceeds with high regioselectivity, affording 4-substituted-2-alkylamino-5-nitropyridines in good yields. researchgate.net

Precursor-Based Synthetic Routes

These strategies involve the chemical modification of a precursor molecule that already contains a substituted pyridine ring.

A related compound, 2-methyl-5-nitropyridine, can be synthesized from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester. chemicalbook.com This process involves heating the ester with aqueous sulfuric acid, which leads to hydrolysis and subsequent decarboxylation. chemicalbook.com The reaction mixture is then neutralized to isolate the final product. chemicalbook.com This synthesis yields 2-methyl-5-nitropyridine, which could potentially serve as an intermediate for further functionalization to obtain the target 2-Methyl-5-nitropyridin-4-amine.

| Reactant | Reagents | Conditions | Product | Yield |

| 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester | 20% aqueous H₂SO₄, then NaOH solution | Heat to 100°C for 2 hours | 2-methyl-5-nitropyridine | 83% |

This table outlines the synthesis of a key nitropyridine intermediate.

A highly effective route to aminonitropyridines involves the use of chloro-nitropyridine intermediates. The nitro group in these compounds activates the ring, making the chlorine atom susceptible to nucleophilic substitution by amines. guidechem.com

The key intermediate, 2-chloro-4-methyl-5-nitropyridine, can be synthesized from 2-amino-4-methylpyridine in a multi-step process. guidechem.com

Nitration: The starting amine is nitrated to produce 2-amino-5-nitro-4-methylpyridine. guidechem.com

Hydrolysis: The resulting amino-nitropyridine is hydrolyzed in the presence of dilute sulfuric acid and sodium nitrite (B80452) to form 2-hydroxy-5-nitro-4-methylpyridine. guidechem.com

Chlorination: The hydroxy group is then replaced with a chlorine atom using a chlorinating agent like phosphorus pentachloride in phosphorus trichloride (B1173362) to yield the final intermediate, 2-chloro-4-methyl-5-nitropyridine. guidechem.com

From this intermediate, the target 4-amino compound can be formed. A related patent describes the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst to produce 2-chloro-5-methyl-4-pyridinamine. google.com This demonstrates a pathway where a nitro group at the 4-position is reduced to an amine while the chloro-substituent remains, which can then be further reacted. google.com The nucleophilic substitution of the chlorine atom in 2-chloro-5-nitropyridine (B43025) with various amines is a well-established reaction. researchgate.net

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1. Nitration | 2-amino-4-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | 2-amino-5-nitro-4-methylpyridine |

| 2. Hydrolysis | 2-amino-5-nitro-4-methylpyridine | Dilute H₂SO₄, NaNO₂ at 0-5°C | 2-hydroxy-5-nitro-4-methylpyridine |

| 3. Chlorination | 2-hydroxy-5-nitro-4-methylpyridine | PCl₅, PCl₃ at 110°C | 2-chloro-4-methyl-5-nitropyridine |

This table summarizes the synthesis of the key intermediate 2-chloro-4-methyl-5-nitropyridine.

Multicomponent Reactions for Substituted Nitropyridines

Multicomponent reactions (MCRs) offer a powerful and efficient pathway for the synthesis of highly substituted pyridine rings. A notable example is the three-component ring transformation (TCRT) of dinitropyridone. nih.gov This method involves the reaction of a dinitropyridone with a ketone and a nitrogen source, such as ammonia (B1221849), to produce nitropyridines that are otherwise difficult to synthesize. nih.gov The dinitropyridone acts as a stable synthetic equivalent of the unstable nitromalonaldehyde. nih.gov

This metal-free approach serves as a valuable alternative to traditional cross-coupling reactions like the Heck, Suzuki, Stille, and Sonogashira reactions, which often require expensive and toxic transition metals and necessitate complex purification steps. nih.gov The TCRT allows for the formation of various substituted nitropyridines, including those with fused ring systems. nih.gov For instance, reacting dinitropyridone with cycloalkanones can yield nitropyridines fused with five- to eleven-membered rings. nih.gov

| Reactant 1 | Reactant 2 | Nitrogen Source | Product |

| Dinitropyridone | Ketone | Ammonia | Substituted Nitropyridine |

| Dinitropyridone | Cycloalkanone | Ammonia | Fused-Ring Nitropyridine |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of pyridine derivatives, particularly in the reduction of nitro groups, a key step in the formation of amino-pyridines from their nitro-precursors.

Palladium-based catalysts are extensively used for the reduction of nitroarenes to their corresponding anilines due to their high efficiency. nih.gov Catalytic transfer hydrogenation, which generates hydrogen in situ, is often preferred as it mitigates the risks associated with handling flammable hydrogen gas and can offer greater selectivity. nih.gov

A common method involves the use of palladium on carbon (Pd/C) in conjunction with a hydrogen donor like hydrazine (B178648) hydrate. nih.gov This system has proven effective in the selective reduction of nitro groups on various aromatic and heteroaromatic rings, including pyridines. nih.gov The reaction conditions can often be mild, preserving other sensitive functional groups. nih.gov For instance, the selective reduction of halogenated nitroarenes to halogenated anilines can be achieved with good yields using this method. nih.gov

| Catalyst | Hydrogen Source | Substrate | Product |

| Palladium on Carbon (Pd/C) | Hydrazine Hydrate | Halogenated Nitroarene | Halogenated Aniline |

| Palladium on Carbon (Pd/C) | Triethylammonium Formate | Nitroaromatic Compound | Aminoaromatic Compound |

Platinum-based catalysts also serve as a powerful tool for the hydrogenation of nitroaromatics. rsc.org Platinum nanoparticles (PtNPs), both supported and non-supported, have demonstrated good activity in nitro reduction while maintaining a degree of selectivity. rsc.org

The choice between platinum and palladium can be critical when other reducible functional groups are present. For example, in the reduction of chloronitropyridines, platinum catalysts have been shown to retain the chlorine atom, whereas palladium catalysts can lead to its loss. future4200.com Platinum catalysts, often used as platinum oxide (Adams' catalyst) or supported on materials like carbon, are effective for the hydrogenation of nitro groups to amines. libretexts.orgnih.gov The selection of the support material can also influence the catalyst's activity and selectivity. nih.gov

| Catalyst | Substrate | Outcome |

| Platinum Oxide | 6-chloro-5-nitro-2-picoline | 5-amino-2-picoline (halogen retained) |

| Platinum on Carbon | ortho-nitrochlorobenzene | 2,2′-dichlorohydrazobenzene |

Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, particularly when substituted with an electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). In nitropyridines, the nitro group itself can act as a leaving group, especially when positioned at a site activated by the ring nitrogen and other substituents. Research on related nitropyridine systems has shown that the nitro group can be displaced by various nucleophiles. nih.gov

For instance, studies on 2-methyl-3-nitropyridines have demonstrated that they react regioselectively with sulfur nucleophiles (thiolates) to yield 3-thioether products. mdpi.com In these reactions, the 3-NO2 group is selectively substituted even in the presence of other potential leaving groups like halogens. nih.govmdpi.com This indicates a high nucleofugal character of the nitro group in such activated systems.

In the case of 2-Methyl-5-nitropyridin-4-amine, the 4-amino group is also a potential site for substitution, although it is generally a poor leaving group unless protonated. However, the primary focus of nucleophilic substitution on this scaffold is often the displacement of other leaving groups that might be present or the direct functionalization of the ring at positions activated by the nitro group. The kinetics of such reactions are sensitive to the solvent, with polar aprotic solvents like DMSO often facilitating the process. clockss.orgresearchgate.net

Table 1: Regioselectivity in Nucleophilic Substitution of Nitropyridines

| Substrate Example | Nucleophile | Position of Substitution | Primary Leaving Group | Reference |

| 2-Methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | 3-position (major) | Nitro (NO₂) | mdpi.com |

| 3-Nitro-5-chloropyridine | Thiolates | 3-position | Nitro (NO₂) | nih.gov |

| 3-Bromo-4-nitropyridine | Amines | 4-position | Bromo (Br) | clockss.org |

| 2-Chloro-5-nitropyridine (B43025) | Anilines | 2-position | Chloro (Cl) | researchgate.net |

Reduction of Nitro Groups

A fundamental reaction of nitroaromatic compounds is the reduction of the nitro group to a primary amine. This transformation is crucial as it dramatically alters the electronic properties of the molecule, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com The nitro group of 2-Methyl-5-nitropyridin-4-amine can be readily reduced to yield 2-methylpyridine-4,5-diamine.

This reduction can be accomplished using a variety of standard methods. The choice of reagent is often dictated by the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a common and clean method. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are effective. masterorganicchemistry.comcommonorganicchemistry.com Hydrogenation is typically performed under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. Raney Nickel is often preferred if dehalogenation of aryl halides is a concern. commonorganicchemistry.com

Metal/Acid Systems: A classic method involves the use of an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl). masterorganicchemistry.com Zinc (Zn) in acetic acid also provides a mild alternative for this reduction. commonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild way to reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and may offer selectivity if multiple nitro groups are present. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Disadvantages | Reference |

| H₂/Pd/C | H₂ gas, Ethanol/Methanol (B129727) solvent | High yield, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes), potential for dehalogenation | commonorganicchemistry.com |

| Fe/HCl | Reflux | Inexpensive, effective | Requires acidic conditions, workup can be cumbersome | masterorganicchemistry.com |

| SnCl₂ | HCl, Ethanol | Mild, good functional group tolerance | Stoichiometric amounts of tin salts produced | commonorganicchemistry.com |

| Zn/CH₃COOH | Room temperature or gentle heating | Mild | Requires acidic conditions | commonorganicchemistry.com |

| Raney Ni | H₂ gas, Ethanol | Good for substrates with halogens | Pyrophoric, requires careful handling | commonorganicchemistry.com |

Coupling Reactions (e.g., Buchwald–Hartwig coupling)

The amino group on the 2-Methyl-5-nitropyridin-4-amine scaffold makes it a suitable substrate or precursor for modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, typically by coupling an amine with an aryl halide or triflate. acsgcipr.org

While 2-Methyl-5-nitropyridin-4-amine itself would be the amine component, its derivatives, such as a halogenated precursor, would be key substrates for synthesizing a wide array of N-aryl or N-heteroaryl derivatives. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand for the palladium catalyst is critical for the reaction's success and scope. wikipedia.orglibretexts.org Sterically hindered biaryl phosphine (B1218219) ligands (e.g., Xantphos, DavePhos, tBuXPhos) have proven to be highly effective, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. libretexts.orgnih.gov The base, typically a non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is also a crucial component of the catalytic cycle. libretexts.org

This methodology allows for the synthesis of complex molecules where the 4-amino group is further functionalized, which is a common strategy in the development of pharmacologically active compounds. nih.gov

Vicarious Nucleophilic Substitution (VNS) Mechanisms in Pyridine Systems

Vicarious Nucleophilic Substitution (VNS) is a specialized type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, such as a nitropyridine. wikipedia.org This reaction is distinct from classical SNAr as it does not require a traditional leaving group like a halide at the substitution site. organic-chemistry.org

The VNS mechanism proceeds via the following key steps: nih.govacs.org

Addition: A carbanion, which contains a leaving group (Y) on the nucleophilic carbon (e.g., from chloromethyl phenyl sulfone), adds to an electrophilic position on the nitropyridine ring (typically ortho or para to the nitro group) to form a Meisenheimer-type adduct.

Elimination: A base induces β-elimination of HY from the adduct. The leaving group "vicariously" departs along with a hydrogen atom from the ring.

Protonation: The resulting anion is protonated during workup to give the final substituted product, restoring aromaticity.

Nitropyridines are excellent substrates for VNS reactions. organic-chemistry.org The electron-withdrawing nitro group strongly activates the pyridine ring for the initial nucleophilic attack. VNS has been successfully used to introduce alkyl and amino groups onto the nitropyridine core. scispace.com For a substrate like 2-Methyl-5-nitropyridin-4-amine, the most likely position for VNS attack would be the C-6 position, which is ortho to the activating nitro group. The reaction provides a powerful, transition-metal-free method for C-C and C-N bond formation on the pyridine ring. nih.gov

Oxidative Substitution Mechanisms

In some nucleophilic additions to electron-deficient rings where the nucleophile does not possess a leaving group, the intermediate Meisenheimer-type adduct can be converted to the final product via an oxidative process. This is known as oxidative nucleophilic substitution of hydrogen (ONSH). nih.gov

The mechanism involves two main stages:

Nucleophilic Addition: A nucleophile (e.g., an amine or a carbanion) attacks the electron-poor pyridine ring to form a σ-adduct.

Oxidative Aromatization: An external oxidizing agent is used to remove two electrons and a proton (formally "H⁻"), which leads to the rearomatization of the ring and the formation of the substituted product.

This method has been used for the amination of nitropyridines. For example, 3-nitropyridine (B142982) can be selectively aminated at the 2-position (para to the nitro group) using nucleophiles like liquid ammonia (B1221849) or alkylamines in the presence of an oxidizing agent like potassium permanganate (B83412) (KMnO₄). ntnu.no This approach complements VNS and provides another route to functionalized nitropyridines. scispace.com The formation of pyridine N-oxides is another strategy that facilitates oxidative functionalization, for instance, enabling hydroxylation at the C3 position. acs.orgnih.gov

Intramolecular and Intermolecular Hydrogen Bonding Effects on Reactivity

The presence of both hydrogen bond donors (the N-H of the amino group) and acceptors (the pyridine nitrogen, the amino nitrogen, and the oxygens of the nitro group) in 2-Methyl-5-nitropyridin-4-amine allows for a complex network of both intramolecular and intermolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's conformation, solubility, crystal packing, and chemical reactivity.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen of the 4-amino group and an oxygen atom of the 5-nitro group. This would result in the formation of a six-membered ring, which could enhance the planarity of that portion of the molecule. The strength of this bond would be influenced by steric factors, such as the orientation of the adjacent methyl group. nih.gov Such bonding can affect the acidity of the amino proton and the rotational barrier of the nitro group. The electron-donating effect of substituents on the nitrogen atom is known to increase the strength of intramolecular hydrogen bonds. arxiv.org

Intermolecular Hydrogen Bonding: In the solid state or in solution, intermolecular hydrogen bonds are expected to be prevalent. The amino group can act as a donor to the nitro group or the pyridine nitrogen of a neighboring molecule, leading to the formation of dimers or extended polymeric chains. These interactions are crucial in determining the crystal lattice energy and solubility. Studies on related aminopyridine derivatives show that intermolecular hydrogen bonds are strengthened upon electronic excitation, which can affect the molecule's photophysical properties. nih.gov

The hydrogen bonding network can impact reactivity by:

Altering Nucleophilicity/Basicity: Hydrogen bonding to the amino group can decrease its nucleophilicity and basicity.

Controlling Access to Reaction Sites: A dense intermolecular hydrogen-bonding network can sterically hinder the approach of reagents to the reactive sites on the pyridine ring.

Influencing Conformation: Intramolecular hydrogen bonding can lock the molecule into a specific conformation, which may be more or less favorable for a particular reaction pathway. For example, steric repulsion between a nitro group and an adjacent functional group can force conformational changes that favor intermolecular over intramolecular hydrogen bonding. nih.gov

Computational and Theoretical Studies

Electronic Structure Characterization:

Natural Bond Orbital (NBO) Analysis:There are no findings on NBO analysis that would describe intramolecular interactions, charge delocalization, or the stabilization energies associated with electron transfers between donor and acceptor orbitals within the molecule.

While computational studies exist for other isomeric and related nitropyridine derivatives, the strict focus on 2-Methyl-5-nitropyridin-4-amine prevents the inclusion of that data. The absence of specific research on this compound highlights a potential area for future investigation in the field of computational chemistry.

In-Depth Analysis of 2-Methyl-5-nitropyridin-4-amine Remains Elusive Due to Lack of Specific Research Data

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical studies specifically focused on the chemical compound 2-Methyl-5-nitropyridin-4-amine . Despite extensive searches for data pertaining to its molecular electrostatic potential, atomic charge distribution, spectroscopic simulations, and energetic properties, no dedicated research or datasets for this particular isomer were identified.

The initial investigation sought to construct a detailed article based on a specific outline of computational and theoretical analyses. However, the search results consistently yielded information on related but structurally distinct isomers, such as 2-amino-3-methyl-5-nitropyridine, 2-amino-4-methyl-5-nitropyridine (B42881), and 5-methyl-4-nitropyridin-2-amine. While these compounds share a similar molecular formula, the specific placement of the methyl, nitro, and amine groups on the pyridine (B92270) ring significantly alters their electronic and structural properties. Therefore, extrapolating data from these isomers to describe 2-Methyl-5-nitropyridin-4-amine would be scientifically inaccurate.

The requested areas of study included:

Molecular Electrostatic Potential (MEP) Mapping: To understand the reactive sites of the molecule.

Mulliken Atomic Charge Distribution: To determine the partial charges on each atom.

Vibrational Spectroscopy Simulations (FT-IR, Raman): To predict the infrared and Raman spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions: To aid in structural elucidation.

UV-Vis Spectroscopic Predictions: To understand the electronic transitions.

Reactivity Descriptors and Local Reactivity Analysis: To predict the chemical behavior.

Energetic Studies of Tautomerism and Conformational Changes: To analyze its structural stability and potential forms.

Unfortunately, no specific studies providing this detailed computational analysis for 2-Methyl-5-nitropyridin-4-amine could be located. This suggests that this particular compound has not been the subject of in-depth computational chemistry research, or such research is not publicly available.

Energetic Studies of Tautomerism and Conformational Changes

Amino-Imino Tautomerism

Tautomerism is a fundamental concept in organic chemistry where isomers, known as tautomers, readily interconvert. In the case of aminopyridines, this often involves the migration of a proton between an exocyclic amino group and a ring nitrogen atom, leading to an equilibrium between the amino and imino forms. The position of this equilibrium is influenced by various factors, including the electronic effects of substituents on the pyridine ring and the surrounding solvent environment.

For the specific molecule 2-Methyl-5-nitropyridin-4-amine, a computational study would be required to determine the relative energies of the amino and imino tautomers and the energy barrier for their interconversion. Such a study would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the geometric and electronic structures of the tautomers and the transition state connecting them. However, no such specific study for this compound has been identified.

Pyramidal Inversion and Proton Transfer Transition States

Pyramidal inversion, also known as nitrogen inversion, is a process in which a non-planar, sp³-hybridized nitrogen atom and its substituents rapidly oscillate through a planar, sp²-hybridized transition state. wikipedia.org This process is typically characterized by a low energy barrier, making the separation of enantiomers of chiral amines difficult at room temperature. wikipedia.orglibretexts.orgvaia.com

In the context of 2-Methyl-5-nitropyridin-4-amine, the exocyclic amino group is subject to pyramidal inversion. A computational study would be necessary to calculate the energy barrier for this inversion. This would involve mapping the potential energy surface as the geometry of the amino group changes from its pyramidal ground state to the planar transition state.

Furthermore, proton transfer processes are crucial in the chemistry of aminopyridines. Theoretical studies can elucidate the transition states associated with both intramolecular and intermolecular proton transfers. For instance, a computational investigation of the related compound 2-amino-4-methylpyridine (B118599) calculated the activation energy for proton transfer to be 44.81 kcal/mol and the energy barrier for pyramidal inversion at the amino nitrogen to be a significantly lower 0.41 kcal/mol, as determined by B3LYP/6-311++G(d,p) calculations. researchgate.net These findings highlight the much faster rate of pyramidal inversion compared to proton transfer in that specific molecule. researchgate.net

Without direct computational studies on 2-Methyl-5-nitropyridin-4-amine, any discussion of the specific energy barriers and transition state geometries for its amino-imino tautomerism and pyramidal inversion would be speculative. Further research is needed to provide these scientifically accurate details for this particular compound.

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.

Single-Crystal X-ray Diffraction (SXRD) for Molecular and Crystal Structures

To determine the precise molecular and crystal structure of 2-Methyl-5-nitropyridin-4-amine, a single, high-quality crystal would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed.

The analysis of diffraction intensities allows for the calculation of the electron density map of the unit cell, the fundamental repeating block of the crystal. From this map, the positions of individual atoms (C, N, O) can be determined with high precision. Hydrogen atoms are typically more difficult to locate but can often be identified. This process yields critical information, including:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsional angles: The dihedral angles describing the conformation of the molecule.

Crystal system and space group: The symmetry properties of the crystal lattice.

Although no specific data exists for 2-Methyl-5-nitropyridin-4-amine, studies on the related isomer, 2-amino-4-methyl-5-nitropyridine (B42881), have successfully elucidated its crystal structure, confirming the utility of this technique for nitropyridine derivatives. sigmaaldrich.com

Analysis of Crystal Packing and Lattice Stabilization

Once the molecular structure is known, SXRD data allows for a detailed analysis of how individual molecules are arranged within the crystal lattice, a phenomenon known as crystal packing. This analysis reveals the various intermolecular forces that stabilize the crystal structure. These forces include hydrogen bonds, van der Waals interactions, and potentially π-π stacking interactions between the pyridine (B92270) rings. Understanding crystal packing is crucial as it influences the material's physical properties, such as melting point, solubility, and stability. For other amino-nitropyridine derivatives, it has been shown that the positioning of functional groups significantly impacts molecular packing in the crystal.

Hydrogen Bonding Networks in Crystalline Solids

Hydrogen bonds are strong, directional intermolecular interactions that play a dominant role in the crystal structures of molecules containing N-H (amine) and O-H groups. In the hypothetical crystal structure of 2-Methyl-5-nitropyridin-4-amine, the primary amine group (-NH₂) would act as a hydrogen bond donor, while the nitro group (-NO₂) and the pyridine ring nitrogen would act as hydrogen bond acceptors.

Analysis of the SXRD data would map out the complete network of these interactions. For instance, N-H···O and N-H···N hydrogen bonds would likely be key motifs, linking molecules into chains, layers, or more complex three-dimensional architectures. In salts of the related isomer 2-amino-4-methyl-5-nitropyridine, extensive hydrogen-bonding networks involving N-H···O interactions have been observed to define the crystal packing. nih.gov

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods provide valuable information about functional groups and molecular structure.

Experimental Spectral Acquisition and Interpretation

To acquire spectra for 2-Methyl-5-nitropyridin-4-amine, a solid sample would be analyzed. For FT-IR, the sample is typically mixed with potassium bromide (KBr) to form a pellet and placed in the path of an infrared beam. The resulting spectrum shows absorption bands corresponding to vibrations that cause a change in the molecule's dipole moment.

For Raman spectroscopy, a monochromatic laser is focused on the sample, and the scattered light is analyzed. Peaks in the Raman spectrum correspond to vibrations that cause a change in the molecule's polarizability.

The interpretation of these spectra involves assigning observed bands to specific molecular vibrations. For 2-Methyl-5-nitropyridin-4-amine, characteristic bands would be expected for:

N-H stretching of the amine group (typically ~3300–3500 cm⁻¹).

C-H stretching of the methyl group and pyridine ring.

NO₂ stretching (asymmetric and symmetric, ~1550 and ~1350 cm⁻¹).

Pyridine ring vibrations .

Vibrational studies on analogous compounds show that the position of the nitro group significantly alters the IR and Raman spectra.

Potential Energy Distribution (PED) Analysis

While experimental spectra provide frequency and intensity data, assigning bands to specific, unambiguous motions can be complex, as vibrations are often coupled. Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative description of each vibrational mode.

This analysis is performed using quantum chemical calculations, often based on Density Functional Theory (DFT). After optimizing the molecule's geometry, the vibrational frequencies and normal modes are calculated. The PED analysis then breaks down each normal mode into contributions from individual internal coordinates (stretching, bending, torsion). This allows for a more confident and detailed assignment of the experimental FT-IR and Raman bands. No PED analysis for 2-Methyl-5-nitropyridin-4-amine has been reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Methyl-5-nitropyridin-4-amine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific experimental data for 2-Methyl-5-nitropyridin-4-amine is not extensively published, the expected spectral characteristics can be inferred from analyses of closely related compounds, such as 2-bromo-N-methyl-5-nitropyridin-4-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the methyl group protons. The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing effects of the nitro group and the electronegativity of the nitrogen heteroatom, likely resonating in the downfield region of the spectrum. The methyl group protons would appear as a singlet in the upfield region. For a related compound, 2-bromo-N-methyl-5-nitropyridin-4-amine, aromatic protons are observed in the range of δ 8.5–9.0 ppm, and the methylamino protons resonate near δ 2.8–3.2 ppm as a singlet.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring will exhibit chemical shifts influenced by the attached functional groups. The carbon atom bonded to the nitro group (C5) is expected to be significantly deshielded, appearing at a high chemical shift. For instance, in 2-bromo-N-methyl-5-nitropyridin-4-amine, the C5 carbon resonates in the δ 145–150 ppm range. The carbon attached to the amino group (C4) and the methyl group (C2) will also have characteristic shifts, with the methyl carbon appearing in the upfield region, typically around δ 35–40 ppm for a methylamino carbon.

Predicted NMR Data for 2-Methyl-5-nitropyridin-4-amine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Assignment |

|---|---|---|---|

| ¹H | ~8.0-9.0 | Singlet | H-6 (proton on pyridine ring) |

| ¹H | ~6.5-7.5 | Singlet | H-3 (proton on pyridine ring) |

| ¹H | ~2.5-3.0 | Singlet | -CH₃ (methyl group protons) |

| ¹³C | ~150-160 | Singlet | C-5 (carbon attached to -NO₂) |

| ¹³C | ~140-150 | Singlet | C-4 (carbon attached to -NH₂) |

| ¹³C | ~145-155 | Singlet | C-2 (carbon attached to -CH₃) |

| ¹³C | ~130-140 | Singlet | C-6 (carbon in pyridine ring) |

| ¹³C | ~105-115 | Singlet | C-3 (carbon in pyridine ring) |

| ¹³C | ~15-25 | Singlet | -CH₃ (methyl carbon) |

Note: The predicted values are based on general principles and data from analogous structures.

UV-Visible and Emission Spectroscopy

UV-Visible spectroscopy of 2-Methyl-5-nitropyridin-4-amine is expected to reveal electronic transitions characteristic of the nitropyridine chromophore. The spectrum is likely dominated by π→π* and n→π* transitions. nih.gov

The π→π* transitions, originating from the pyridine ring's aromatic system, typically appear at shorter wavelengths. The n→π* transitions are associated with the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atom of the amino group. The nitro group's electronic transitions, in particular, contribute significantly to the absorption profile in the near-UV region. nih.gov In similar compounds like 2-bromo-N-methyl-5-nitropyridin-4-amine, absorption maxima are observed around 270–290 nm, attributed to n→π* transitions, and at 210–230 nm for π→π* transitions. The absorption bands are also influenced by charge-transfer interactions between the electron-donating amino group and the electron-withdrawing nitro group, which can modulate the energy of the electronic transitions. nih.gov

Emission spectroscopy can provide insights into the relaxation pathways of the electronically excited states of the molecule. nih.gov

Expected UV-Visible Absorption Data for 2-Methyl-5-nitropyridin-4-amine

| Wavelength Range (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|

| ~270–300 | ~10⁴ | n→π* (NO₂) |

| ~210–240 | - | π→π* (Pyridine ring) |

Note: Values are based on data for analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of 2-Methyl-5-nitropyridin-4-amine. The compound has a molecular formula of C₆H₇N₃O₂ and a molecular weight of approximately 153.14 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would provide the exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for such compounds could include the loss of the nitro group (NO₂) or the methyl group (CH₃), leading to fragment ions that can help to confirm the connectivity of the atoms.

Molecular Properties of 2-Methyl-5-nitropyridin-4-amine

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol sigmaaldrich.com |

| Exact Mass | 153.05383 |

Thermal Analysis (Thermogravimetric Analysis - TGA)

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Methyl-5-nitropyridin-4-amine |

| 2-bromo-N-methyl-5-nitropyridin-4-amine |

| 2-amino-5-nitropyridine (B18323) |

| 2-amino-6-methylpyridine |

| 2-Amino-4-methyl-5-nitropyridine |

| N-(6-chloro-4-methylpyridin-3-yl)hydroxylamine |

| methyl (6-chloro-4-methylpyridin-3-yl)(hydroxy)carbamate |

| 2-Amino-5-methylpyridine (B29535) |

| 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine |

| 2-(2-aminoethyloamino)-5-nitropyridine |

| 2-methyl-5-nitropyridin-4-ol |

Applications As Synthetic Intermediates in Advanced Organic Synthesis

Precursors for Bioactive Molecules

Precursors for Bioactive Molecules

The strategic placement of functional groups allows these intermediates to be key starting materials in the synthesis of a wide array of therapeutic agents.

The potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor, AZD7648, is a critical component in research for cancer therapies that enhance the effects of radiation and chemotherapy. nih.govtocris.com The synthesis of this complex molecule relies on the commercially available isomer, 2-Amino-4-methyl-5-nitropyridine (B42881) , as a key starting material. nih.govresearchgate.net

An efficient synthesis pathway involves a multi-step process beginning with this nitropyridine derivative. nih.govresearchgate.net The initial step reacts 2-Amino-4-methyl-5-nitropyridine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by treatment with hydroxylamine (B1172632) to form a hydroxyimidine derivative. nih.gov This intermediate is then cyclized to create a triazolo[1,5-a]pyridine core. Subsequent reduction of the nitro group, followed by a Buchwald–Hartwig coupling reaction with a chloropyrimidine derivative, yields the final AZD7648 molecule. nih.gov

Table 1: Simplified Synthetic Pathway to AZD7648

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | 2-Amino-4-methyl-5-nitropyridine | DMF-DMA, Hydroxylamine | (E)-N'-hydroxy-N-(4-methyl-5-nitropyridin-2-yl)formimidamide | Formation of the formimidamide side chain. nih.govresearchgate.net |

| 2 | Formimidamide Intermediate | - | 7-methyl- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridin-6-amine | Cyclization to form the triazolopyridine ring system and reduction of the nitro group. nih.govresearchgate.net |

| 3 | Triazolopyridine Intermediate | 2-chloropyrimidine derivative, Pd/C | AZD7648 | Buchwald-Hartwig coupling to form the final molecule. nih.gov |

While direct synthesis from 2-Methyl-5-nitropyridin-4-amine was not noted in the reviewed literature, other nitropyridine derivatives are instrumental in creating libraries of phosphodiesterase inhibitors. For instance, a solid-phase synthesis for a library of compounds with inhibitory activity against phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7) was developed using 2,4-Dichloro-3-nitropyridine as the precursor. nih.gov The synthesis strategy involved selective nucleophilic substitution of the chlorine atoms, followed by reduction of the nitro group to an amine, which is then used to construct the final imidazo[4,5-b]pyridine structures. nih.gov

Janus kinase 2 (JAK2) is a crucial target in the treatment of myeloproliferative neoplasms. nih.gov Research into potent JAK2 inhibitors has utilized nitropyridine intermediates. One synthetic route begins with 2-amino-5-methylpyridine (B29535) , which is converted to 2-Chloro-5-methyl-3-nitropyridine . nih.gov This intermediate undergoes oxidation to a carboxylic acid, followed by nucleophilic substitution and coupling with aromatic amines to produce potent JAK2 inhibitors, with some compounds showing IC₅₀ values in the micromolar range (8.5–12.2 µM). nih.gov Other research has focused on developing 2-amino- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines as a class of JAK2 inhibitors. nih.gov

Nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and evaluated as potent anticancer agents. nih.govresearchgate.net The synthesis for this class of compounds starts with the isomer 2-amino-5-nitropyridine (B18323) . nih.gov This starting material is first reacted with chloroacetyl chloride. The resulting product is then treated with ammonium (B1175870) thiocyanate (B1210189) to form a 5-nitropyridyliminothiazolidin-4-one intermediate. Finally, this intermediate is reacted with various aromatic aldehydes to yield the target 4-arylidenethiazolidin-4-one derivatives. nih.gov

These compounds have demonstrated high selectivity against certain cancer cell lines. nih.gov

Table 2: Anticancer Activity of Synthesized 4-arylidenethiazolidin-4-one Derivatives

| Compound ID | Arylidene Substituent (R) | Target Cell Line | IC₅₀ (µM) |

| 35a | OMe (methoxyphenyl) | MCF-7 (Breast Cancer) | 6.41 nih.gov |

| 35d | Piperidine | HepG2 (Liver Cancer) | 7.63 nih.gov |

Nitropyridine scaffolds are explored in the design of new antimalarial agents. However, a direct synthetic route to a specific antimalarial compound starting from 2-Methyl-5-nitropyridin-4-amine or its close isomer 2-Amino-4-methyl-5-nitropyridine was not prominently featured in the reviewed literature. The synthesis of related structures, such as malaridine, involves intermediates derived from other starting materials like 2-aminopyridine.

Urease inhibitors are important for treating infections caused by urease-producing bacteria like Helicobacter pylori. While no studies were found detailing the use of 2-Methyl-5-nitropyridin-4-amine as a direct precursor, the related isomer 2-amino-5-nitropyridine has been used in the synthesis of potential urease inhibitors. In one study, this isomer was used as an amino component to be condensed with a pyrido[1,2-a]pyrimidine-2,4(3H)-dione structure to create novel derivatives for biological screening.

Herbicidal Agents

2-Methyl-5-nitropyridin-4-amine and its derivatives are valuable precursors in the development of novel herbicidal agents. For instance, 2-amino-4-methyl-5-nitropyridine is utilized in formulating agrochemicals, including herbicides, to improve crop protection. chemimpex.com The compound 2-amino-5-methyl-pyridine serves as an intermediate for creating agrochemicals, particularly herbicides. nih.gov Research has shown that certain pyrido[4,3-d] chemimpex.comnih.govoxazine-8-carbonitrile derivatives synthesized from related pyridine (B92270) compounds exhibit significant herbicidal activity. Specifically, a derivative showed 100% inhibition against grain sorghum at a concentration of 100 mg L⁻¹. researchgate.net The development of 2-picolinic acid herbicides has also been a focus, with compounds like clopyralid (B1669233) and aminopyralid (B1667105) showing effectiveness against broadleaf weeds. mdpi.com

Insecticidal Agents

The structural motif of 2-Methyl-5-nitropyridin-4-amine is integral to the synthesis of various insecticidal compounds. Nitropyridine derivatives, in general, are key starting materials for new series of insecticides. nih.gov For example, compounds derived from 2-chloro-5-nitropyridine (B43025) have demonstrated activity against pests like Mythimna separata, Plutella xylostella, and Prodenia litura, with median lethal concentrations (LD₅₀) ranging from 4 to 12 mg/L. nih.gov Furthermore, N-phenyl-N'-(pyridinyl-N-oxide)urea derivatives have been developed as plant regulators, and various 2-phenylpyridine (B120327) derivatives have been synthesized and tested for their insecticidal properties against a range of pests. nih.gov

Building Blocks for Heterocyclic Systems

Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines

2-Methyl-5-nitropyridin-4-amine is a crucial building block for the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which are important heterocyclic scaffolds in medicinal chemistry due to their structural similarity to purines. nih.govresearchgate.net

The synthesis of imidazo[4,5-c]pyridines can be achieved by the reduction of a nitropyridine precursor, such as 3-nitropyridin-4-amine, followed by condensation. nih.gov For example, the reduction of 3-nitropyridin-4-amine using iron in acetic acid, followed by a ytterbium triflate-catalyzed condensation with triethyl orthoformate, yields imidazo[4,5-c]pyridine derivatives. nih.gov

Similarly, imidazo[4,5-b]pyridines can be synthesized from 2-nitro-3-aminopyridine derivatives through reductive cyclization. nih.gov One method involves the one-step synthesis from aldehydes and 2-nitro-3-aminopyridine using sodium dithionite (B78146). nih.gov Another approach utilizes the reaction of 3-nitropyridine-2-amines with an aryl aldehyde in the presence of sodium dithionite to produce imidazo[4,5-b]pyridine derivatives. researchgate.net The C2 amination of imidazo[4,5-b]pyridines can be accomplished through a regioselective sequence involving C2 halogenation followed by nucleophilic aromatic substitution with various amines. rsc.org

The synthesis of these fused heterocyclic systems has been achieved through various methods, including the reaction of diaminopyridines with benzaldehyde (B42025) adducts, followed by alkylation. nih.gov Additionally, novel imidazo[4,5-c]pyridin-2-one derivatives have been synthesized and identified as inhibitors of Src family kinases. nih.gov

Triazolo[1,5-a]pyridines

2-Methyl-5-nitropyridin-4-amine derivatives are instrumental in the synthesis of triazolo[1,5-a]pyridines, a class of fused heterocyclic compounds with significant biological activities. nih.govnih.gov A key synthetic strategy involves the cyclization of intermediates derived from aminopyridines.

One efficient method for creating these structures starts with commercially available 2-amino-4-methyl-5-nitropyridine. nih.gov This starting material is reacted with dimethylformamide dimethyl acetal (DMF-DMA) and subsequently with hydroxylamine. nih.gov The resulting hydroxyimine derivative undergoes cyclization to form a triazolo[1,5-a]pyridine. The nitro group is then reduced to an amine, which can be further functionalized. nih.gov

Other synthetic approaches to the triazolo[1,5-a]pyridine core include:

The cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. nih.gov

The Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines. nih.gov

Oxidative cyclization of pyrimidin-2-yl-amidines. nih.gov

Copper-catalyzed reaction of 2-aminopyridines with nitriles. mdpi.com

PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org

A catalyst-free method involving the reaction of enaminonitriles with benzohydrazides under microwave conditions. mdpi.com

These methods provide access to a wide range of substituted triazolo[1,5-a]pyridines, which are of interest for various applications, including drug design. nih.govnih.gov

Azaindoles

2-Methyl-5-nitropyridin-4-amine and its related aminonitropyridines are key starting materials for the synthesis of azaindoles, which are important structural motifs in medicinal chemistry. The synthesis often involves the construction of the pyrrole (B145914) ring fused to the pyridine core.

A common strategy for synthesizing 5-nitro-7-azaindole begins with the iodination of 2-amino-5-nitropyridine at the 3-position. acs.orgresearchgate.net The resulting 2-amino-3-iodo-5-nitropyridine can then undergo further reactions, such as Sonogashira coupling with an alkyne, followed by cyclization to form the azaindole ring system. organic-chemistry.org An alternative approach involves the metal-free cycloisomerization of 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine. researchgate.net

Another method for preparing 5-azaindole (B1197152) utilizes 3-methyl-4-nitropyridine (B157339) N-oxide, which reacts with N,N-dialkylformamide dialkyl acetal. The resulting intermediate undergoes reduction of the nitro group, followed by deoxygenation and cyclization to yield the 5-azaindole. google.com

Preparation of Organometallic Complexes (e.g., Cu(II), Zn(II), Ni(II), Pt(II), Pt(IV))

2-Methyl-5-nitropyridin-4-amine and related aminopyridine ligands are utilized in the synthesis of various organometallic complexes with transition metals like copper(II), zinc(II), and nickel(II). These complexes are of interest for their diverse structural and chemical properties.

Copper(II) Complexes: Copper(II) complexes have been synthesized using aminopyridine derivatives. For example, a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde forms a complex with Cu(II). researchgate.net The general method for synthesizing Cu(II) compounds involves dissolving a suitable Cu(II) salt in ethanol (B145695), heating the solution, and then slowly adding the aminopyridine-based ligand. mdpi.com Dinuclear copper(II) complexes with pyridinemethanol ligands have also been prepared by reacting copper(II) chloride dihydrate with the respective ligand in methanol (B129727). ut.ac.ir Mechanochemical synthesis has been employed to create coordination complexes of Cu(II) with 2-amino-5-halopyridines. researchgate.net

Zinc(II) Complexes: Similarly, Zn(II) complexes can be prepared. A Schiff base ligand from 5-nitropyridine-2-amine has been used to synthesize a Zn(II) complex. researchgate.net The synthesis of Zn(II) complexes with quinoline-derived ligands often involves refluxing a methanolic solution of the ligand with a zinc salt in the presence of a base. nih.gov A novel zinc(II) complex with 2-methyl-8-quinolinol was synthesized by reacting zinc(II) iodide with the ligand in methanol.

Nickel(II) Complexes: Nickel(II) complexes with ligands derived from l-amino acids have been synthesized by reacting a Ni(II) salt, such as Ni(NO₃)₂·6H₂O, with the sodium salt of the ligand in methanol. nih.gov The synthesis of nickel(II) complexes with N,N'-bis(8-quinolyl)trimethylenediamines has also been reported. sci-hub.se Furthermore, nickel(II) complexes containing 2,6-bis[4',4'-dimethyloxazolin-2'-yl]pyridine have been prepared and characterized. researchgate.net New nickel(II) complexes based on amidine ligands have also been synthesized through both conventional and mechanochemical methods. rsc.org

Below is a table summarizing some of the synthesized organometallic complexes and their starting materials.

| Metal Ion | Ligand/Starting Material | Synthesis Method | Reference |

| Cu(II) | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | Reaction of the Schiff base ligand with a Cu(II) salt. | researchgate.net |

| Cu(II) | Isonicotinamide | Dissolving Cu(BF₄)₂·6H₂O and the ligand in ethanol. | mdpi.com |

| Cu(II) | 4-Pyridinemethanol | Reaction of copper(II) chloride dihydrate with the ligand in methanol. | ut.ac.ir |

| Zn(II) | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | Reaction of the Schiff base ligand with a Zn(II) salt. | researchgate.net |

| Zn(II) | ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol) | Refluxing the ligand with ZnCl₂ in methanol with triethylamine. | nih.gov |

| Zn(II) | 2-Methyl-8-quinolinol | Reaction of zinc(II) iodide with the ligand in methanol. | |

| Ni(II) | l-tyrosine derivative | Reaction of Ni(NO₃)₂·6H₂O with the sodium salt of the ligand in methanol. | nih.gov |

| Ni(II) | N,N'-bis(8-quinolyl)trimethylenediamine | Synthesis from 8-aminoquinolines and subsequent reaction with Ni(II) salts. | sci-hub.se |

| Ni(II) | 2,6-bis[4',4'-dimethyloxazolin-2'-yl]pyridine | Reaction with (DME)NiCl₂. | researchgate.net |

Synthesis of Radiolabeled Compounds for Positron-Emission Tomography (PET)

The pyridine nucleus, particularly when substituted with amino and nitro groups, serves as a critical scaffold for the development of radiolabeled molecules for Positron-Emission Tomography (PET) imaging. While direct studies detailing the use of 2-Methyl-5-nitropyridin-4-amine for PET ligand synthesis are not extensively documented, its structural motifs are highly relevant. The aminopyridine framework is a key component in PET tracers designed to target biological entities like inducible nitric oxide synthase (iNOS) and voltage-gated potassium (K+) channels.

The synthetic utility of the nitro group is particularly noteworthy. It can serve as a precursor that is later reduced to an amine for further chemical modification, or it can act as an electron-withdrawing group to facilitate nucleophilic substitution reactions, which are crucial for introducing positron-emitting isotopes like Fluorine-18.

Research on related aminopyridine derivatives highlights the potential of this chemical class. For instance, a series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as potential PET tracers for imaging iNOS. In these studies, the position-6 of the aminomethylpyridine core was identified as the most suitable location for introducing a substituent for radiolabeling. This led to the development of compounds like [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine, which has shown potential for PET imaging of iNOS expression in preclinical models.

Similarly, derivatives such as [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) have been developed as the first PET radioligands for imaging demyelination by targeting K+ channels in the brain. bohrium.com The synthesis of next-generation tracers like [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) involves a precursor like 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide, underscoring the importance of the nitro-substituted pyridine core in facilitating radiofluorination. bohrium.com

Table 1: Research Findings on Aminopyridine-Based PET Tracers

| Radiotracer/Derivative | Target | Key Findings |

|---|---|---|

| [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Inducible Nitric Oxide Synthase (iNOS) | Identified as a potential PET tracer for imaging iNOS expression; demonstrated specific binding in mouse models. |

| [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) | Voltage-gated K+ channels | The first PET radioligand developed to target K+ channels for imaging demyelination; shows high brain penetration. bohrium.com |

| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) | Voltage-gated K+ channels | Developed as a next-generation tracer with potentially enhanced metabolic stability compared to [¹⁸F]3F4AP. bohrium.com |

Design and Synthesis of Advanced Materials

The unique electronic and structural characteristics of 2-Methyl-5-nitropyridin-4-amine make it a valuable building block for the synthesis of advanced functional materials.

Non-linear Optical (NLO) Materials

Organic molecules with significant second- or third-order non-linear optical (NLO) properties are of great interest for applications in optical communications, data storage, and optical limiting. The key molecular design principle for such materials often involves a "push-pull" system, where an electron-donating group and an electron-accepting group are connected via a π-conjugated bridge.

2-Methyl-5-nitropyridin-4-amine fits this structural paradigm perfectly. The amino group (-NH₂) at the 4-position acts as a potent electron donor, while the nitro group (-NO₂) at the 5-position serves as a strong electron acceptor. The pyridine ring provides the necessary π-conjugated system to facilitate intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. This ICT is a primary origin of high molecular hyperpolarizability (β), which is a measure of a molecule's NLO response.

The study of related aminopyridine derivatives confirms the NLO potential of this class of compounds. For example, single crystals of 2-amino-5-nitropyridinium trichloroacetate (B1195264) (2A5NPTCA) have been successfully grown and identified as potentially useful third-order NLO materials. researchgate.net The investigation of compounds like 2-amino-5-chloropyridine (B124133) (2A5CP) further reveals that substitutions on the pyridine ring induce strong π-conjugation, enhancing optical properties. researchgate.net The presence of intermolecular hydrogen bonds in the crystal lattice of these materials can also play a crucial role in ensuring a non-centrosymmetric arrangement, which is a prerequisite for second-order NLO activity.

Table 2: Comparison of Related NLO Aminopyridine Derivatives

| Compound | NLO Property | Key Structural Features |

|---|---|---|

| 2-Amino-5-nitropyridinium trichloroacetate (2A5NPTCA) | Third-order NLO | Features a strong donor-acceptor pair (amino and nitro groups) on the pyridine ring. researchgate.net |

| 2-Amino-5-chloropyridine (2A5CP) | Third-order NLO | π-conjugation enhanced by substitutions; forms centrosymmetric dimers via hydrogen bonds. researchgate.net |

| 2-Amino-4-methylpyridinum fluoroborate (2AFB) | Semi-organic NLO | A semi-organic crystal structure designed for NLO applications. researchgate.net |

Organic–Inorganic Hybrid Materials

2-Methyl-5-nitropyridin-4-amine can function as a versatile ligand in coordination chemistry to create organic-inorganic hybrid materials. These materials combine the properties of organic molecules (e.g., processability, functional tunability) with those of inorganic components (e.g., thermal stability, magnetic or catalytic activity).

The ability of the compound to act as a ligand stems from the lone pair of electrons on the heterocyclic pyridine nitrogen atom and the exocyclic amino group. These sites can coordinate to metal ions, forming stable metal complexes. These individual complexes can be considered discrete hybrid molecules or can be used as "metal-complexes-as-ligands" to build larger, multidimensional structures like coordination polymers. nih.govpvpcollegepatoda.org

The synthesis of such materials typically involves the reaction of the aminonitropyridine ligand with a metal salt in a suitable solvent. The resulting structure and properties depend on the metal ion, the coordination geometry, and the reaction conditions. For example, Schiff bases derived from the condensation of aminopyridines with aldehydes can form stable complexes with various transition metals, such as Cr(III), Ni(II), and Cu(II). nih.gov These complexes have been investigated for their potential catalytic and biological activities. nih.gov The use of metal complexes as building blocks is a sophisticated strategy for creating novel coordination polymers with interesting physicochemical properties. pvpcollegepatoda.org

Table 3: Examples of Metal Complexes with Aminopyridine-Type Ligands

| Ligand Type | Metal Ions | Resulting Structure |

|---|---|---|

| 3-Aminopyridine | Cr(III), Ni(II), Cu(II) | Distorted octahedral or tetrahedral metal complexes. nih.gov |

| Schiff bases from aminopyridines | Various transition metals | Chelate complexes with applications in catalysis and materials science. nih.gov |

| Doubly deprotonated Schiff base (sacb²⁻) | Mn(II), Mn(III) | Used as a 'metal-complex-as-ligand' to form a 1-D mixed-valence coordination polymer. pvpcollegepatoda.org |

Mechanistic Basis of Biological Activities

Enzymatic Inhibition Mechanisms

The structure of 2-Methyl-5-nitropyridin-4-amine lends itself to the synthesis of molecules that can fit into the active sites of various enzymes, disrupting their catalytic activity. The nitro group, being strongly electron-withdrawing, and the amino group, capable of forming key hydrogen bonds, are pivotal to these inhibitory functions.

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the DNA damage response pathway, specifically in the repair of DNA double-strand breaks (DSBs) through non-homologous end joining (NHEJ). Inhibition of DNA-PK is a promising strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.

Research has demonstrated that 2-amino-4-methyl-5-nitropyridine (B42881) serves as a key starting material in the efficient synthesis of the highly selective DNA-PK inhibitor, AZD7648. In this synthesis, 2-amino-4-methyl-5-nitropyridine is used to construct the core triazolo[1,5-a]pyridine structure which is a central component of the final inhibitor. The mechanism of such inhibitors involves binding to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), preventing the phosphorylation of downstream targets essential for the repair of DSBs. This leads to an accumulation of unrepaired DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By doing so, they regulate a vast array of cellular processes. PDE inhibitors prevent this hydrolysis, leading to increased intracellular levels of cAMP or cGMP and subsequent activation of downstream signaling pathways. nih.govnih.gov This mechanism is therapeutically exploited for conditions like erectile dysfunction, chronic obstructive pulmonary disease (COPD), and various inflammatory diseases. nih.govdrugbank.com

While direct studies on 2-Methyl-5-nitropyridin-4-amine as a PDE inhibitor are not prominent, related nitropyridine and aminopyridine structures are foundational in the design of PDE inhibitors. For instance, iron complexes featuring 5-nitropyridinethiolate ligands have been investigated for their inhibitory effects on cGMP-specific PDE. Furthermore, the design of selective PDE5 inhibitors has involved structure-activity relationship (SAR) studies on related 4-methyl pyridine-2-amine cores. researchgate.net These inhibitors typically function by competitively binding to the active site of the PDE enzyme, where the heterocyclic ring system mimics the binding of the natural substrate.

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways that regulate cell growth, differentiation, and hematopoiesis. The JAK2-STAT signaling pathway, when constitutively activated by mutations (e.g., V617F), is a key driver in myeloproliferative neoplasms (MPNs). mdpi.comnih.gov Therefore, selective inhibition of JAK2 is a validated therapeutic strategy for these diseases. mdpi.com

Nitropyridine derivatives have been successfully developed as potent JAK2 inhibitors. Research shows that compounds derived from 2-amino-5-methylpyridine (B29535) (a close structural relative) can be converted into potent JAK2 inhibitors. niscpr.res.in For example, a series of inhibitors were synthesized starting from 2-chloro-5-methyl-3-nitropyridine. niscpr.res.in These molecules function by blocking the ATP-binding site of the JAK2 enzyme, thereby preventing the autophosphorylation of JAK2 and the subsequent phosphorylation and activation of its downstream STAT targets. mdpi.com This action effectively shuts down the aberrant signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in malignant cells. mdpi.com

| Derivative Class | Starting Material | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Nitropyridine-derived amides/sulfamides | 2-amino-5-methylpyridine / 2-amino-3-methylpyridine | 8.5–12.2 µM | niscpr.res.in |

| 2-aminopyridine derivatives | Crizotinib-based scaffold | 9 nM | nih.gov |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives | Lead compound 13ac | 5 nM | mdpi.com |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, which then spontaneously decomposes to form a second molecule of ammonia and carbonic acid. nih.gov This activity is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori, as the ammonia produced helps neutralize gastric acid, facilitating bacterial survival. niscpr.res.in In agriculture, urease activity leads to nitrogen loss from urea-based fertilizers. niscpr.res.in

Nitropyridine derivatives have emerged as effective urease inhibitors. niscpr.res.in For instance, 3-nitropyridylpiperazine derivatives have been synthesized and show potent inhibition of jack bean urease, with IC50 values significantly lower than that of the standard inhibitor, thiourea. niscpr.res.in More recently, pyridylpiperazine-based carbodithioates derived from 2-chloro-3-nitropyridine (B167233) demonstrated potent, multi-fold stronger inhibition than thiourea. nih.gov The mechanism for these inhibitors often involves interaction with the nickel ions in the urease active site. nih.gov The pyridine (B92270) ring and other functional groups can form coordinate bonds with the Ni2+ ions, blocking the access of the urea substrate and inactivating the enzyme. nih.gov

| Derivative Class | Inhibitory Activity (IC50) | Standard | Reference |

|---|---|---|---|

| 3-Nitropyridylpiperazine derivatives | ~2.0–2.3 μM | Thiourea (23.2 μM) | niscpr.res.in |

| Pyridylpiperazine-based carbodithioates (Compound 5j) | 5.16 ± 2.68 μM | Thiourea (23.00 ± 0.03 μM) | nih.gov |

Alpha-glucosidase enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. google.com Inhibitors of this enzyme delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes. google.com This mechanism is a therapeutic approach for managing type 2 diabetes. google.com

Currently, there is no specific research available in the reviewed literature detailing the alpha-glucosidase inhibition pathways for 2-Methyl-5-nitropyridin-4-amine or its direct derivatives.

DNA/RNA Interaction Mechanisms

The planar structure of the pyridine ring and the presence of functional groups capable of forming hydrogen bonds and other non-covalent interactions suggest that 2-Methyl-5-nitropyridin-4-amine and its derivatives could interact with nucleic acids like DNA and RNA. Such interactions are the basis for the activity of many anticancer and antimicrobial agents.

While direct studies on the binding of 2-Methyl-5-nitropyridin-4-amine to DNA or RNA have not been reported, analysis of its isomer, 4-Methyl-3-nitropyridin-2-amine, provides insight into potential mechanisms. The crystal structure of this isomer reveals that the molecules form dimers through intermolecular N—H···N hydrogen bonds. Crucially, the packing is stabilized by aromatic π–π stacking interactions, with a centroid-to-centroid distance of 3.5666 Å. This type of π–π stacking is a fundamental mechanism by which planar aromatic molecules, known as intercalators, insert themselves between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects. Furthermore, the amino and nitro groups can participate in hydrogen bonding with the phosphate (B84403) backbone or the nucleotide bases in the major or minor grooves of DNA.

Additionally, derivatives of 2-amino-5-nitropyridine (B18323) have been used to synthesize anticancer agents, which implies interaction with cellular macromolecules, often DNA. niscpr.res.in

Inhibition of Pyrimidine (B1678525) Nucleoside Incorporation into DNA and RNA

Specific studies on the inhibition of pyrimidine nucleoside incorporation into DNA and RNA by 2-Methyl-5-nitropyridin-4-amine are not currently available. However, the general class of nucleotide analogues, which includes modified pyrimidines and purines, is known to exert cytotoxic effects by interfering with the synthesis and function of nucleic acids. nih.gov Some nitroaromatic compounds have been shown to interact with DNA and inhibit RNA synthesis. nih.gov For instance, certain 1-nitroacridine derivatives have demonstrated a strong inhibitory effect on RNA biosynthesis. nih.gov It is plausible that 2-Methyl-5-nitropyridin-4-amine or its metabolites could act as a fraudulent nucleotide, being recognized by cellular enzymes and incorporated into growing DNA or RNA chains, thereby leading to chain termination or dysfunctional nucleic acids. Alternatively, it could inhibit the enzymes involved in the nucleotide biosynthesis pathway. Further research is required to elucidate the specific interactions of 2-Methyl-5-nitropyridin-4-amine with the machinery of nucleic acid synthesis.

DNA Cleaving Activity

There is no direct evidence in the reviewed literature to suggest that 2-Methyl-5-nitropyridin-4-amine possesses inherent DNA cleaving activity. However, some metal complexes of nitropyridine derivatives have been investigated for their ability to interact with and cleave DNA. nih.gov The mechanism of such cleavage often involves the generation of reactive oxygen species (ROS) or direct interaction with the phosphate backbone or nucleotide bases. The nitro group of nitropyridine derivatives can be reduced to form toxic intermediates, which may then interact with and damage DNA. encyclopedia.pub

DNA Binding Abilities

The ability of 2-Methyl-5-nitropyridin-4-amine to bind to DNA has not been specifically studied. However, related nitropyridine and nitroaromatic compounds have been shown to interact with DNA. encyclopedia.pubnih.gov For example, a complex with a 4-nitropyridine (B72724) ligand demonstrated a high capability for covalent binding to DNA. nih.gov The binding of nitro-containing molecules to DNA can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA helix, or through covalent binding, which can lead to the formation of crosslinks. encyclopedia.pubnih.gov The 1-nitroacridine derivatives, for instance, are known to bind covalently to DNA in vivo, resulting in the formation of crosslinks. nih.gov Such interactions can disrupt the normal processes of DNA replication and transcription.

Receptor-Ligand Binding Interactions

Specific receptor-ligand binding interactions for 2-Methyl-5-nitropyridin-4-amine are not well-documented. However, the broader class of pyridine derivatives has been shown to interact with a variety of biological targets. researchgate.netmdpi.com For instance, some nitropyridine derivatives have been synthesized as inhibitors of enzymes like glycogen (B147801) synthase kinase-3 (GSK3) and Janus kinase 2 (JAK2). nih.gov The interaction with these protein targets is typically driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces, where the pyridine ring and its substituents play a crucial role in determining the binding affinity and specificity.

Cell Cycle Modulation and Antimitotic Effects

The effects of 2-Methyl-5-nitropyridin-4-amine on cell cycle modulation and its potential antimitotic activity have not been specifically investigated. However, many cytotoxic agents, including nucleotide analogues and DNA-binding agents, exert their effects by inducing cell cycle arrest and apoptosis. nih.gov Pyridine derivatives have been noted for their antiproliferative effects against various cancer cell lines. mdpi.comnih.gov The disruption of DNA synthesis or the induction of DNA damage, as potentially caused by nitropyridine derivatives, can trigger cell cycle checkpoints, leading to a halt in cell division and, in some cases, programmed cell death. For example, some trans-diiodophosphine Pt(II) complexes have been studied for their effects on the cell cycle. rsc.org

Antimicrobial Action Pathways against Specific Pathogens

While derivatives of 2-amino-5-substituted pyridines have been evaluated for their antimicrobial properties, the specific antimicrobial action pathways of 2-Methyl-5-nitropyridin-4-amine against particular pathogens are not detailed in the available literature. researchgate.net

Gram-Positive Bacteria (e.g., S. aureus, S. pneumoniae)

There is a lack of specific studies on the antimicrobial action of 2-Methyl-5-nitropyridin-4-amine against Staphylococcus aureus and Streptococcus pneumoniae. However, the general mechanism of action for many nitroaromatic antimicrobial agents involves the reduction of the nitro group within the bacterial cell. encyclopedia.pub This reduction can lead to the formation of highly reactive and toxic intermediates, such as nitroso and superoxide (B77818) species, which can then damage cellular macromolecules, including DNA, leading to cell death. encyclopedia.pub For example, the antibacterial activity of a thiophenyl-pyrimidine derivative against Gram-positive strains, including Methicillin-resistant S. aureus (MRSA), was attributed to the inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. rsc.org It is conceivable that 2-Methyl-5-nitropyridin-4-amine could follow a similar pathway, but this remains to be experimentally verified.

Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)